
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PITC and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of PITC involves the reaction of the isothiocyanate group with the amino group of the compound being analyzed. This reaction results in the formation of a stable derivative that can be easily analyzed using various techniques.
Biochemische Und Physiologische Effekte
PITC has been shown to have minimal biochemical and physiological effects on living organisms. It is considered to be relatively non-toxic and is not known to cause any adverse reactions in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PITC in laboratory experiments is its ability to form stable derivatives with amino acids, peptides, and proteins. This makes it an ideal candidate for the analysis of these compounds. However, one of the limitations of using PITC is its sensitivity to moisture, which can affect the stability of the derivatives formed.
Zukünftige Richtungen
There are several future directions for the use of PITC in scientific research. One potential area of research is the development of new methods for the analysis of amino acids, peptides, and proteins using PITC. Another area of research is the exploration of the potential applications of PITC in the analysis of other compounds, such as carbohydrates and lipids. Additionally, there is potential for the development of new derivatives of PITC that may have unique properties and applications in scientific research.
In conclusion, PITC is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for various laboratory experiments, particularly in the analysis of amino acids, peptides, and proteins. While there are some limitations to its use, there are also several potential future directions for the development and application of PITC in scientific research.
Synthesemethoden
The synthesis of PITC can be achieved through a variety of methods, including the reaction of 4-pyridyl isothiocyanate with 1-butanone. The reaction is usually carried out in the presence of a catalyst, and the resulting product is purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
PITC has been widely used in scientific research due to its unique properties. It is commonly used as a derivatizing agent for the analysis of amino acids, peptides, and proteins. PITC reacts with the amino group of these compounds to form stable derivatives that can be analyzed using various techniques such as HPLC.
Eigenschaften
CAS-Nummer |
123529-37-3 |
|---|---|
Produktname |
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- |
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
4-isothiocyanato-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C10H10N2OS/c13-10(4-2-6-12-8-14)9-3-1-5-11-7-9/h1,3,5,7H,2,4,6H2 |
InChI-Schlüssel |
CXXGJWMDYRATNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
Andere CAS-Nummern |
123529-37-3 |
Synonyme |
4-OXO-4-(3-PYRIDYL)-BUTYLISOTHIOCYANATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



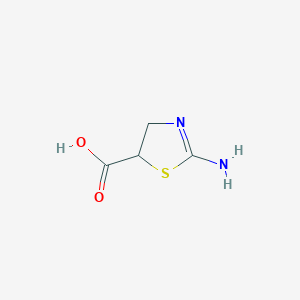

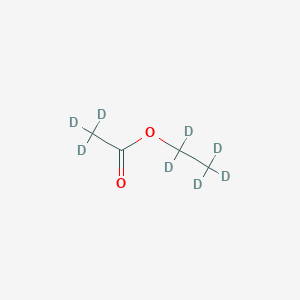

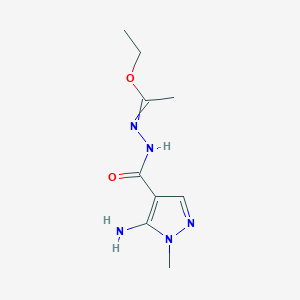
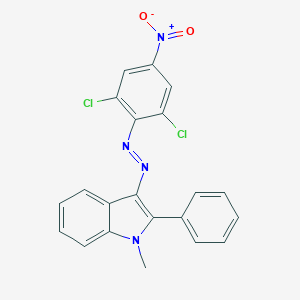


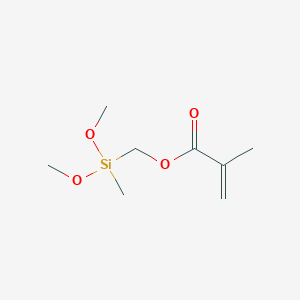
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)
![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)


![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)